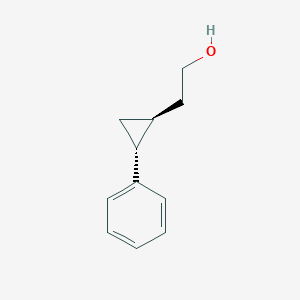
rel-(1R,2S)-2-Phenylcyclopropaneethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-2-[(1R,2S)-2-phenylcyclopropyl]ethan-1-ol: is a chiral compound with a cyclopropyl group attached to a phenyl ring and an ethan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of rac-2-[(1R,2S)-2-phenylcyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations. One common method involves the reaction of styrene with diazomethane to form the cyclopropane ring, followed by reduction and functionalization to introduce the ethan-1-ol group.
Industrial Production Methods: Industrial production of rac-2-[(1R,2S)-2-phenylcyclopropyl]ethan-1-ol may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohols or hydrocarbons.
Substitution: Substitution reactions can introduce different functional groups onto the cyclopropyl or phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
Chemistry: rac-2-[(1R,2S)-2-phenylcyclopropyl]ethan-1-ol is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of chiral molecules on biological systems, including enzyme interactions and receptor binding.
Industry: In industrial applications, rac-2-[(1R,2S)-2-phenylcyclopropyl]ethan-1-ol can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which rac-2-[(1R,2S)-2-phenylcyclopropyl]ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chiral nature of the compound allows it to fit into specific binding sites, influencing biological pathways and chemical reactions.
Comparación Con Compuestos Similares
- rac-2-[(1R,2S)-2-phenylcyclopropyl]acetonitrile
- rac-2-[(1R,2S)-2-phenylcyclopropyl]acetaldehyde
- rac-(1R,2S)-2-phenylcycloheptan-1-ol
Comparison: rac-2-[(1R,2S)-2-phenylcyclopropyl]ethan-1-ol is unique due to its specific combination of a cyclopropyl group, phenyl ring, and ethan-1-ol moiety. This structural arrangement provides distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
94399-55-0 |
|---|---|
Fórmula molecular |
C11H14O |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
2-[(1S,2R)-2-phenylcyclopropyl]ethanol |
InChI |
InChI=1S/C11H14O/c12-7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11+/m1/s1 |
Clave InChI |
IVRVDDJTISEWSZ-MNOVXSKESA-N |
SMILES isomérico |
C1[C@H]([C@@H]1C2=CC=CC=C2)CCO |
SMILES canónico |
C1C(C1C2=CC=CC=C2)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


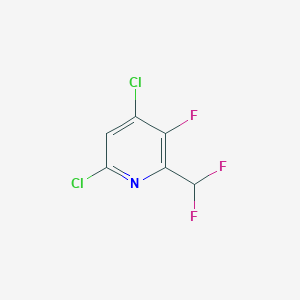
![o-[(1h-Pyrazol-3-yl)methyl]hydroxylamine](/img/structure/B13473313.png)
![2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13473324.png)
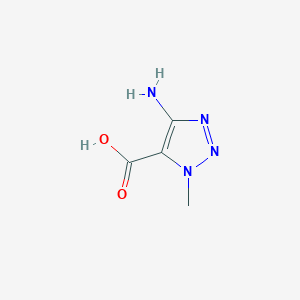
![2-[5-(Difluoromethyl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13473340.png)
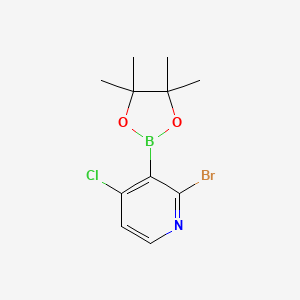
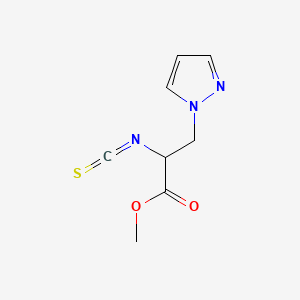
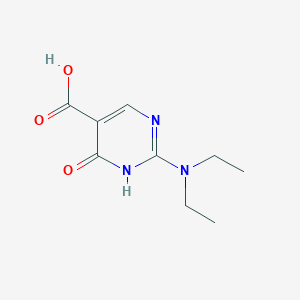
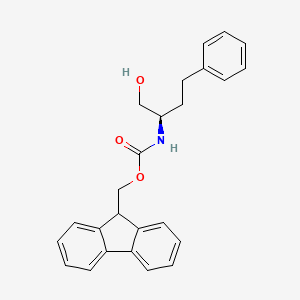
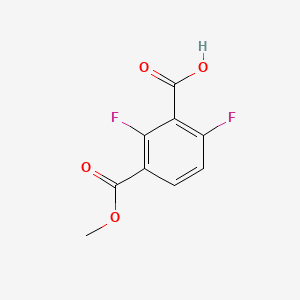
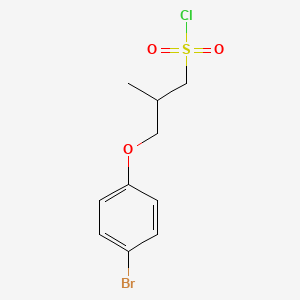
![2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicaciddihydrochloride](/img/structure/B13473399.png)
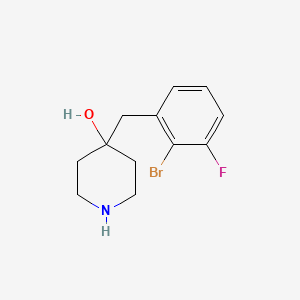
![tert-butyl N-[3-(1-aminoethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B13473411.png)
